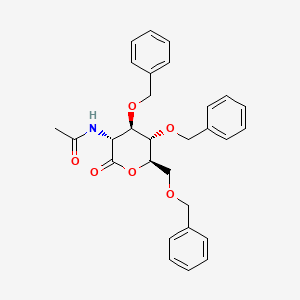

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

Description

BenchChem offers high-quality 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a pivotal intermediate in carbohydrate chemistry and a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, medicinal chemistry, and organic synthesis.

Introduction: The Significance of a Protected Gluconolactone

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a derivative of N-acetylglucosamine, is a stable, crystalline solid that serves as a versatile precursor in the synthesis of complex carbohydrates and glycomimetics. Its strategic importance lies in the presence of the lactone functionality at the anomeric position, which can be readily transformed into a variety of other functional groups, and the benzyl protecting groups on the hydroxyls at positions 3, 4, and 6, which offer stability during multi-step synthetic sequences and can be selectively removed under specific conditions. This unique combination of features makes it an invaluable tool for the synthesis of biologically active molecules, particularly in the realm of enzyme inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 34051-37-1 | [2][3] |

| Molecular Formula | C₂₉H₃₁NO₆ | Toronto Research Chemicals |

| Molecular Weight | 489.56 g/mol | Toronto Research Chemicals |

| Appearance | White to off-white solid | Amerigo Scientific[4] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | General knowledge |

| Storage | Store at 2-8°C for long-term stability. | Toronto Research Chemicals[3] |

Synthesis: A Step-by-Step Approach

The most efficient and widely adopted synthetic route to 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone involves the oxidation of the corresponding protected pyranose, 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose. The Swern oxidation is a highly effective method for this transformation, offering mild reaction conditions and high yields.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway from D-glucosamine to the target lactone.

Experimental Protocol: Swern Oxidation

This protocol is a representative procedure for the Swern oxidation of a protected glucosamine derivative. Researchers should optimize conditions for their specific substrate and scale.

Materials:

-

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add DMSO (2.2 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching the Reaction: Add triethylamine (5.0 eq.) to the reaction mixture at -78 °C. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone stems from the reactivity of the lactone ring, which can undergo nucleophilic attack to form a variety of derivatives. This makes it a cornerstone intermediate in the synthesis of glycosidase inhibitors, a class of compounds with significant therapeutic potential.

Role as a Precursor to Azasugars and O-GlcNAcase Inhibitors

A primary application of this protected gluconolactone is in the synthesis of azasugars, which are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases. Furthermore, this lactone is a key starting material for the synthesis of inhibitors of O-GlcNAcase (OGA), an enzyme that removes the O-linked N-acetylglucosamine (O-GlcNAc) modification from proteins. Dysregulation of O-GlcNAcylation is implicated in a number of diseases, including neurodegenerative disorders like Alzheimer's disease.[5][6][7]

Mechanistic Pathway to Bioactive Compounds

Caption: Transformation of the lactone to a bioactive inhibitor.

The synthesis of azasugar-based inhibitors often begins with the ammonolysis of the lactone, which opens the ring to form the corresponding gluconamide.[1] Subsequent intramolecular cyclization and deprotection steps lead to the final bioactive compound. This strategic pathway allows for the stereocontrolled introduction of the nitrogen atom into the sugar ring, a critical step in mimicking the natural substrate of glycosidases.

Conclusion and Future Perspectives

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a testament to the power of strategic protecting group chemistry in enabling the synthesis of complex and biologically relevant molecules. Its role as a key intermediate in the development of glycosidase inhibitors, particularly for neurodegenerative diseases, underscores its importance in modern medicinal chemistry. Future research will likely focus on the development of more efficient and scalable synthetic routes to this valuable compound and its application in the synthesis of a broader range of glycomimetics with novel therapeutic activities.

References

-

Yuzwa, S. A., et al. (2014). Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. Molecular Neurodegeneration, 9, 42. [Link]

-

Joseph, C. (n.d.). SYNTHESES RELATED TO AZASUGARS. Library and Archives Canada. [Link]

-

Overkleeft, H. S., et al. (1993). A Convenient Procedure for the Synthesis of 2,3,4,6‐Tetra‐O‐benzyl‐D‐gluconolactam and D‐Nojirilactam. Helvetica Chimica Acta, 76(4), 1802-1807. [Link]

-

Vocadlo, D. J., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1030-1049. [Link]

-

Horton, D. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses. [Link]

-

Amerigo Scientific. (n.d.). 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. [Link]

-

Lindberg, B., et al. (n.d.). Synthesis of 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, and dimethylthexylsilyl 2-O-(benzylsulfonyl). National Institutes of Health. [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. [Link]

-

Vasella, A., et al. (n.d.). CARBOHYDRATE BASED SYNTHESES OFSOME1-AZASUGARS. [Link]

-

van der Marel, G. A., et al. (n.d.). Synthesis and Some Transformations of 2‐Acetamido‐5‐amino‐3,4,6‐tri‐O‐benzyl‐2,5‐dideoxy‐D‐glucono‐1,5‐lactam. Request PDF. [Link]

-

Horton, D., & Philips, K. D. (n.d.). Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride. [Link]

-

Vasella, A., et al. (n.d.). Synthesis of 2-acetamido-1,2-dideoxy-D-galacto-nojirimycin [DGJNAc] from D-glucuronolactone: the first sub-micromolar inhibitor of alpha-N-acetylgalactosaminidases. Request PDF. [Link]

-

ASN90, an O-GlcNAcase Inhibitor, is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. PubMed Central. [Link]

-

Seeberger, P. H., et al. (2014). Synthesis and Reactivity of 4′-Deoxypentenosyl Disaccharides. ACS Publications. [Link]

-

Somsák, L., et al. (2004). Synthesis of N-(beta-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. PubMed. [Link]

Sources

- 1. nlc-bnc.ca [nlc-bnc.ca]

- 2. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone [lgcstandards.com]

- 3. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 4. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone - Amerigo Scientific [amerigoscientific.com]

- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of a robust and reliable pathway for the synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a valuable intermediate in the development of carbohydrate-based therapeutics and chemical probes. The strategic application of protecting groups and a controlled oxidation are paramount to achieving a high-yielding and pure final product. This document delves into the rationale behind the chosen synthetic route, detailed experimental protocols, and the critical parameters that ensure success.

Introduction: The Significance of a Protected Gluconolactone

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a key building block in synthetic carbohydrate chemistry. The lactone functionality at the anomeric position serves as a masked carboxylic acid, while the benzyl ethers provide robust protection of the hydroxyl groups at the 3, 4, and 6 positions, allowing for selective modifications at other sites. The N-acetyl group at the 2-position is a common feature in many biologically active glycans. This strategic arrangement of functional groups makes the title compound a versatile precursor for the synthesis of complex oligosaccharides, glycopeptides, and inhibitors of glycosidases, enzymes implicated in numerous physiological and pathological processes.

The synthetic challenge lies in the selective oxidation of the anomeric carbon of a protected N-acetylglucosamine derivative without affecting the other sensitive functional groups. The pathway detailed herein addresses this challenge through a multi-step sequence commencing from the readily available D-glucosamine hydrochloride.

The Synthetic Pathway: A Strategic Approach

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is most effectively achieved through a four-step process. This strategy ensures high yields and purity by systematically protecting the functional groups and controlling the key oxidation step.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a valuable intermediate in carbohydrate chemistry and a potential building block for various bioactive molecules. This document delves into the strategic considerations behind the synthetic pathway, a detailed experimental protocol for its preparation via Swern oxidation, and a guide to its structural elucidation through modern analytical techniques. The content is designed to equip researchers with the necessary knowledge to confidently synthesize, purify, and verify this important chemical entity.

Introduction: Significance and Strategic Considerations

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone (CAS No. 34051-37-1) is a protected derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes. The strategic placement of benzyl ether protecting groups on the 3, 4, and 6 hydroxyl positions renders the molecule stable to a wide range of reaction conditions, while leaving the anomeric position activated for further transformations. The lactone functionality at C-1 provides a unique electrophilic site, making it a versatile precursor for the synthesis of glycosides, enzyme inhibitors, and other complex glycoconjugates.

The selection of benzyl ethers as protecting groups is a key strategic decision. They are relatively stable to both acidic and basic conditions, allowing for a broad range of subsequent chemical modifications. Furthermore, they can be readily removed under mild conditions via catalytic hydrogenation, ensuring the final deprotection step does not compromise the integrity of the target molecule.

The core of this guide focuses on the selective oxidation of the anomeric hydroxyl group of the corresponding protected glucopyranose to form the desired 1,5-lactone. This transformation is crucial as it sets the stage for a variety of nucleophilic additions at the anomeric center.

Synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

The most effective and widely recognized method for the synthesis of the title lactone is the Swern oxidation of its precursor, 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose.[1] This method is favored for its mild reaction conditions and high yields.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The starting material, 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, is a commercially available or readily synthesized intermediate. The key transformation is the oxidation of the anomeric hydroxyl group to a carbonyl group, which results in the formation of the stable 1,5-lactone ring.

Caption: Synthetic route to the target lactone via Swern oxidation.

Detailed Experimental Protocol: Swern Oxidation

This protocol is based on established Swern oxidation procedures and is adapted for the specific substrate.[2]

Materials:

-

2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Maintain the temperature at -78 °C and stir the reaction mixture for 45-60 minutes.

-

Quenching the Reaction: Add triethylamine (5.0 equivalents) to the reaction mixture dropwise, still at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone.

Causality Behind Experimental Choices

-

Low Temperature (-78 °C): The Swern oxidation involves the formation of several thermally unstable intermediates, such as the chlorosulfonium salt. Maintaining a low temperature is critical to prevent side reactions and decomposition, thereby ensuring a high yield of the desired product.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will react with oxalyl chloride and the activated DMSO complex, quenching the reaction and reducing the yield.

-

Order of Addition: The specific order of reagent addition is crucial. The alcohol is added to the pre-formed activated DMSO complex to ensure efficient oxidation. Triethylamine is added last to facilitate the elimination reaction that forms the final carbonyl group.

-

Triethylamine as a Base: Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, initiating the intramolecular elimination that yields the lactone.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the anomeric proton signal of the starting material. Characteristic shifts for the acetamido group (around 2.0 ppm), the sugar ring protons, and the aromatic protons of the benzyl groups (around 7.2-7.4 ppm). |

| ¹³C NMR | Appearance of a carbonyl carbon signal for the lactone (typically in the range of 165-175 ppm). Signals for the acetamido group, the sugar ring carbons, and the benzyl group carbons. |

| FT-IR | A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the lactone. The absence of a broad O-H stretching band from the starting alcohol. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the product. Fragmentation patterns can further confirm the structure. |

Physicochemical Properties

| Property | Description |

| Appearance | Typically a white to off-white solid. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Optical Rotation | The specific rotation ([α]D) is a key parameter for chiral molecules and can be compared to literature values if available. |

Applications in Research and Drug Development

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a valuable intermediate for the synthesis of a variety of complex carbohydrates and glycoconjugates. Its potential applications include:

-

Synthesis of Glycosidase Inhibitors: The lactone can be converted into various transition-state analogs that inhibit the action of glycosidases, enzymes involved in numerous physiological and pathological processes.

-

Preparation of Glycopeptides and Glycoproteins: The activated anomeric center allows for the stereoselective introduction of the sugar moiety onto peptide backbones.

-

Development of Novel Drug Delivery Systems: Glycosylation can improve the pharmacokinetic properties of drugs, and this lactone serves as a key building block in such modifications.

Conclusion

This technical guide has outlined the synthesis and characterization of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. The provided protocol for Swern oxidation, along with the rationale behind the experimental choices, offers a reliable method for the preparation of this important intermediate. The detailed characterization guide will enable researchers to verify the identity and purity of the synthesized compound, facilitating its use in further synthetic endeavors within the fields of chemical biology and drug discovery.

References

-

Amerigo Scientific. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. [Link]

-

Chemexpress. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone (CAS 34051-37-1). [Link]

-

Bibliothèque et Archives Canada. SYNTHESES RELATED TO AZASUGARS. [Link]

-

National Center for Biotechnology Information. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. [Link]

-

MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]

Sources

A Senior Application Scientist's Guide to 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone in Glycobiology

This technical guide provides an in-depth exploration of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a pivotal molecule in modern glycobiology. We will delve into its synthesis, its critical role as a potent glycosidase inhibitor, and its application as a versatile precursor for the construction of complex glycans and glycoconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of a Protected Glucosamine Lactone

In the intricate world of glycobiology, the ability to selectively construct and deconstruct complex carbohydrate structures is paramount. 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone emerges as a molecule of significant interest due to its dual functionality. Firstly, its lactone core mimics the transition state of glycosidic bond cleavage, making it and its derivatives potent inhibitors of glycosidases. This has profound implications for the development of therapeutics for a range of diseases, including neurodegenerative disorders, diabetes, and cancer, where the activity of enzymes like O-GlcNAcase (OGA) is implicated.[1] Secondly, the strategic placement of benzyl protecting groups renders it a valuable synthetic intermediate. These protecting groups "arm" the molecule, influencing its reactivity and allowing for the controlled formation of glycosidic linkages, a cornerstone of oligosaccharide synthesis.

The Strategic Synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

The synthesis of this lactone is a multi-step process that begins with the readily available D-glucosamine hydrochloride. The synthetic strategy hinges on the selective protection of the amine and hydroxyl groups, followed by the crucial oxidation of the anomeric carbon.

Synthetic Pathway Overview

Caption: Synthetic pathway from D-glucosamine hydrochloride to the target lactone.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Acetamido-2-deoxy-D-glucopyranose

This initial step involves the N-acetylation of D-glucosamine hydrochloride. The free amine of glucosamine is more nucleophilic than the hydroxyl groups, allowing for selective acetylation.

-

Materials: D-glucosamine hydrochloride, Sodium methoxide, Methanol, Acetic anhydride.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add D-glucosamine hydrochloride to the cooled methanolic sodium methoxide solution and stir to form a suspension of the free base.[2]

-

To this suspension, add acetic anhydride dropwise while maintaining a low temperature.

-

Allow the reaction to proceed until completion, as monitored by Thin Layer Chromatography (TLC).

-

The product, 2-acetamido-2-deoxy-D-glucopyranose, will precipitate from the solution and can be collected by filtration, washed with cold methanol, and dried. This step typically results in a nearly quantitative yield.[2]

-

Part 2: Benzylation of 2-Acetamido-2-deoxy-D-glucopyranose

The hydroxyl groups at positions 3, 4, and 6 are protected using benzyl groups. Benzyl ethers are chosen for their stability under a wide range of reaction conditions and their ability to be removed under mild hydrogenolysis conditions.

-

Materials: 2-Acetamido-2-deoxy-D-glucopyranose, Sodium hydride (or another strong base), Benzyl bromide, N,N-Dimethylformamide (DMF).

-

Procedure:

-

Suspend 2-acetamido-2-deoxy-D-glucopyranose in anhydrous DMF.

-

Cool the suspension in an ice bath and add sodium hydride portion-wise.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose.

-

Part 3: Oxidation to 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

The final step is the selective oxidation of the anomeric hydroxyl group of the protected glucosamine to a carbonyl group, which spontaneously forms the stable 1,5-lactone.

-

Materials: 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, Activated manganese dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the benzylated glucosamine derivative in anhydrous DCM.

-

Add a significant excess of activated MnO₂ to the solution.

-

Reflux the mixture with vigorous stirring for several hours to days, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the MnO₂.

-

Wash the celite pad with DCM to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford the pure 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone.

-

Application as a Glycosidase Inhibitor

The core structure of 2-acetamido-2-deoxy-D-glucono-1,5-lactone is a powerful inhibitor of β-N-acetylglucosaminidases. The lactone moiety is a stable mimic of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of N-acetylglucosaminides.

Mechanism of Inhibition

Caption: The lactone acts as a transition-state analog, competitively inhibiting the glycosidase.

Derivatives of this lactone have been shown to be potent inhibitors of human OGA and hexosaminidases A and B (HexA and HexB) with inhibition constants (Ki) in the nanomolar range.[1] This makes them highly valuable tools for studying the roles of these enzymes in cellular processes and as starting points for the development of therapeutic agents.

| Inhibitor Derivative | Target Enzyme | Ki (nM) |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 |

Data adapted from a study on related sulfonylhydrazone derivatives to illustrate the potency of the glucono-1,5-lactone core.[1]

A Versatile Precursor in Oligosaccharide Synthesis

Beyond its role as an inhibitor, 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a valuable precursor for the synthesis of glycosyl donors, which are the fundamental building blocks for constructing oligosaccharides. The benzyl protecting groups are considered "arming" groups, meaning they increase the reactivity of the resulting glycosyl donor.

Conversion to a Glycosyl Donor and Use in Glycosylation

The lactone can be converted into various types of glycosyl donors, such as glycosyl halides or thioglycosides, which can then be used in glycosylation reactions.

Caption: Workflow for the conversion of the lactone to a glycosyl donor for use in a glycosylation reaction.

General Protocol for Glycosyl Donor Formation and Glycosylation

-

Reduction of the Lactone: The lactone is first reduced to the corresponding hemiacetal using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

Formation of the Glycosyl Donor: The resulting hemiacetal can be converted into a glycosyl donor. For example, treatment with a halogenating agent (e.g., oxalyl bromide or N-bromosuccinimide) can yield the corresponding glycosyl bromide.

-

Glycosylation Reaction: The glycosyl donor is then reacted with a suitable glycosyl acceptor (a sugar with a free hydroxyl group) in the presence of a promoter (e.g., a silver or mercury salt) to form the desired glycosidic bond. The stereochemical outcome of the reaction is influenced by the protecting groups and the reaction conditions. The N-acetyl group at the C-2 position can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage.

Conclusion

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a molecule with significant utility in glycobiology. Its synthesis, while requiring careful control of protecting group chemistry and oxidation, yields a versatile compound that can be employed as a potent glycosidase inhibitor and as a key precursor for the synthesis of complex oligosaccharides. The strategic use of benzyl protecting groups not only facilitates its synthesis but also "arms" it for subsequent glycosylation reactions. A thorough understanding of the chemistry of this compound opens up numerous possibilities for researchers in the fields of chemical biology, drug discovery, and synthetic carbohydrate chemistry.

References

-

Preparation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride and 2-acetamido-2-deoxy-α-d-glucopyranose. ResearchGate. Available at: [Link]

-

Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health (NIH). Available at: [Link]

-

Preparation of a glycosyl donor suitable for synthesis of glycoprotein "core" oligosaccharides. PubMed. Available at: [Link]

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Optimized Synthesis of an Orthogonally Protected Glucosamine. ResearchGate. Available at: [Link]

-

Synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose. PubMed. Available at: [Link]

-

Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. Wiley Online Library. Available at: [Link]

- Preparation method of glucolactone. Google Patents.

-

Oxidative conversion of δ-sultones to γ-lactones. National Institutes of Health (NIH). Available at: [Link]

-

Kinetics and equilibrium constants of the gluconic acid-gluconolactone system. Journal of the American Chemical Society. Available at: [Link]

- Process for the synthesis of 2-deoxy-D-glucose. Google Patents.

-

Glycosyl donor. Wikipedia. Available at: [Link]

- Functionalized beta 1,6 glucosamine disaccharides and process for their preparation. Google Patents.

-

Glycosyl donor preparation. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Chemical synthesis of 2-acetamido-2-deoxy-4-O-(.alpha.-L-fucopyranosyl)-3-O-(.beta.-D-galactopyranosyl)-D-glucose. Lewis a blood. ACS Publications. Available at: [Link]

-

d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

-

Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of beta-N-acetylglucosaminidase. PubMed. Available at: [Link]

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation. PubMed. Available at: [Link]

-

Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside. Creative Biolabs. Available at: [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Semantic Scholar. Available at: [Link]

-

The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. ResearchGate. Available at: [Link]

-

Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. Available at: [Link]

-

Inhibition of glycosidases by aldonolactones of corresponding configuration: The C-4- and C-6-specificity of β-glucosidase and β-galactosidase. National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a pivotal carbohydrate intermediate with significant potential in glycoscience and medicinal chemistry. The document details its synthesis from readily available starting materials, outlines its key physicochemical properties, and explores its current and prospective applications, particularly as a precursor to enzyme inhibitors and complex glycoconjugates. This guide is intended to be a valuable resource for researchers in academic and industrial settings, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Versatile Glycosyl Building Block

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a protected derivative of N-acetylglucosamine, a fundamental monosaccharide in numerous biological processes. The strategic placement of benzyl ether protecting groups at the 3, 4, and 6 positions imparts crucial stability and solubility in organic solvents, making it an amenable substrate for a variety of chemical transformations. The lactone functionality at the anomeric position renders it an electrophilic species, poised for nucleophilic attack, and a potential precursor to various glycosyl donors.

The core utility of this molecule lies in its role as a versatile intermediate. The 2-acetamido group is a key feature of many biologically active glycans, and its presence in this building block allows for the synthesis of oligosaccharides and glycoconjugates with native-like structures. Furthermore, the glucono-1,5-lactone core is a known inhibitor of glycosidases, suggesting that this molecule and its derivatives could be valuable tools in the study and modulation of carbohydrate-processing enzymes.[1]

This guide will navigate the synthesis of this important compound, delve into its chemical character, and illuminate its applications in the cutting edge of drug discovery and glycobiology.

Synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

The synthesis of the title compound is a multi-step process that begins with the readily available D-glucosamine hydrochloride. The overall strategy involves the protection of the amine and hydroxyl groups, followed by the selective oxidation of the anomeric carbon.

Overall Synthetic Pathway

The synthetic route can be conceptually broken down into three main stages:

-

N-Acetylation: Protection of the amino group of D-glucosamine as an acetamide.

-

Benzylation: Protection of the hydroxyl groups at positions 3, 4, and 6 with benzyl ethers.

-

Oxidation: Selective oxidation of the anomeric hydroxyl group of the protected pyranose to the corresponding lactone.

Sources

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and Its Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its protected variants, such as 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. These compounds are potent competitive inhibitors of critical glycoside hydrolase enzymes, primarily human O-GlcNAcase (hOGA) and, to a varying degree, human lysosomal hexosaminidases (hHexA and hHexB). Their inhibitory activity stems from their structural nature as transition-state mimics, emulating the oxocarbenium ion-like geometry formed during enzymatic glycoside cleavage. By inhibiting OGA, these molecules serve as powerful chemical tools to elevate intracellular levels of O-GlcNAcylation, a dynamic post-translational modification implicated in a vast array of cellular processes. This guide will dissect the biochemical basis of their action, explore the role of protecting groups like benzyl ethers in their synthesis and application, detail relevant experimental protocols, and discuss their therapeutic potential in fields such as neurodegenerative disease, diabetes, and oncology.

The O-GlcNAc Cycle: A Key Target for Therapeutic Intervention

The reversible attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation, is a critical post-translational modification. This dynamic process is regulated by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1] This constant cycling modulates protein activity, stability, and localization, influencing essential cellular functions including signal transduction, transcription, and stress response.[1][2]

Given its central role, dysregulation of the O-GlcNAc cycle is linked to the pathophysiology of numerous diseases.[2] Consequently, the pharmacological inhibition of OGA to increase and sustain O-GlcNAc levels has emerged as a promising therapeutic strategy.[1][3] Small molecule inhibitors provide a direct route to elevate cellular O-GlcNAcylation, allowing researchers to probe the functional consequences and potentially correct pathological states.[3]

Mechanism of Action: Transition-State Mimicry

The core of the inhibitory mechanism lies in the glucono-1,5-lactone structure. Glycoside hydrolases like OGA function by distorting the substrate's pyranose ring from a stable chair conformation into a higher-energy, half-chair or boat-like conformation at the transition state of the cleavage reaction. This transition state possesses significant oxocarbenium ion character, with a planarized geometry around the anomeric carbon (C1) and the departing oxygen atom.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a powerful inhibitor because its lactone ring inherently possesses a flattened, near-planar geometry. This conformation closely mimics the electronic and steric properties of the enzymatic transition state. By fitting snugly into the enzyme's active site, it binds with much higher affinity than the ground-state substrate, acting as a potent competitive inhibitor .[4][5] It effectively occupies the active site, preventing the binding and subsequent hydrolysis of natural O-GlcNAcylated protein substrates.

Structure-Activity Relationship (SAR): The Role of Benzyl and Other Protecting Groups

The specifically named compound, 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone , is best understood as a key synthetic intermediate rather than the final bioactive agent. The three benzyl groups serve critical functions in chemical synthesis:

-

Protection: They mask the hydroxyl groups at the 3, 4, and 6 positions, preventing them from participating in unwanted side reactions during the construction of the core lactone or its derivatives.

-

Solubility: The bulky, nonpolar benzyl groups significantly increase the molecule's solubility in organic solvents, facilitating easier handling, reaction, and purification in a laboratory setting.[6]

The final, biologically active inhibitors are typically generated by removing these protecting groups in the last synthetic step.[4][7] Research has focused on modifying the core 2-acetamido-2-deoxy-D-glucono-1,5-lactone structure to improve potency and, critically, selectivity. While potent OGA inhibition is desired, off-target inhibition of the mechanistically related lysosomal hexosaminidases (HexA/HexB) can be problematic, potentially leading to ganglioside accumulation and mimicking the symptoms of neurodegenerative Tay-Sachs and Sandhoff diseases.[7]

Recent work has explored the synthesis of sulfonylhydrazone derivatives to probe these structure-activity relationships.[4][7] These studies reveal that while potent nanomolar inhibition of both hOGA and hHexB can be achieved, obtaining high selectivity remains a significant challenge.

Quantitative Data: Inhibitory Potency of Lactone Derivatives

The following table summarizes the inhibitory constants (Ki) for a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA (hOGA) and human Hexosaminidase B (hHexB).

| Compound | Derivative Moiety | hOGA Ki (nM) | hHexB Ki (nM) | Selectivity (Ki,HexB / Ki,OGA) |

| 5a | Phenylsulfonylhydrazone | 110 | 46 | 0.42 |

| 5b | 4-Methylphenylsulfonylhydrazone | 71 | 29 | 0.41 |

| 5e | 2-Naphthalenesulfonylhydrazone | 30 | 11 | 0.37 |

| 5f | 1-Naphthalenesulfonylhydrazone | 27 | 6.8 | 0.25 |

| Data synthesized from Borbás, A., et al. (2022). Molecules.[4][5][7][8] |

As the data indicates, modifications to the appended aromatic group can significantly enhance potency, with the 1-naphthalenesulfonylhydrazone derivative (5f ) being the most effective inhibitor of hOGA in this series (Ki = 27 nM).[5][7][8] However, this increased potency also translates to hHexB, resulting in a lack of significant selectivity.

Experimental Protocols & Methodologies

A. Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Arenesulfonylhydrazones

The following is a generalized, multi-step protocol based on established literature for synthesizing the active inhibitors from D-glucosamine.[4] The workflow utilizes O-acetyl protecting groups, which are functionally analogous to the O-benzyl groups in the topic's name.

Step 1: Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1)

-

Begin with commercially available D-glucosamine hydrochloride.

-

Perform a two-step procedure involving N-acetylation using acetic anhydride, followed by O-acetylation to protect the hydroxyl groups.[4][9] This yields the fully protected starting material.

Step 2: Condensation with Arenesulfonyl Hydrazides (to form 3)

-

Dissolve compound 1 in a suitable solvent like chloroform.

-

Add the desired arenesulfonyl hydrazide (e.g., benzenesulfonyl hydrazide) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Purify the resulting N-glycosyl arenesulfonyl hydrazide 3 via column chromatography.

Step 3: Oxidation to Glucono-1,5-lactone Hydrazones (to form 4)

-

Dissolve compound 3 in anhydrous dichloromethane.

-

Add activated manganese dioxide (MnO2), a mild oxidizing agent.

-

Boil the mixture for approximately 20 hours or until TLC indicates completion of the reaction.[7]

-

Filter off the MnO2 and concentrate the filtrate. Purify the resulting protected lactone 4 by column chromatography.

Step 4: O-Deprotection to Yield Final Inhibitors (to form 5)

-

Dissolve the protected lactone 4 in a solution of ammonia in methanol (NH3/MeOH).

-

Stir the reaction at room temperature until the O-acetyl groups are fully removed.

-

Concentrate the solution to yield the final, biologically active test compound 5 .

Sources

- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pharmacological Inhibition of O-GlcNAcase Enhances Autophagy in Brain through an mTOR-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | MDPI [mdpi.com]

- 8. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Therapeutic Potential of Glycomimetics

An In-depth Technical Guide to the Synthesis and Application of 2-Deoxy-D-glucono-1,5-lactone Derivatives

In the landscape of modern drug discovery, molecules that mimic natural carbohydrates, or glycomimetics, represent a frontier of significant therapeutic potential. Among these, 2-deoxy-D-glucose (2-DG), a synthetic analog of glucose, has garnered considerable attention for its ability to interfere with glucose metabolism.[1][2][3] By acting as a competitive inhibitor of glycolysis, 2-DG and its derivatives can induce cellular energy deprivation, a mechanism with profound implications for treating diseases characterized by aberrant metabolism, such as cancer, viral infections, and various inflammatory conditions.[1][2][4][5]

The oxidized form of 2-DG, 2-deoxy-D-glucono-1,5-lactone, serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel derivatives based on this core structure, with a particular focus on their role as inhibitors of glycoside hydrolases, which are critical targets in neurodegenerative diseases, diabetes, and oncology.

Core Synthesis Strategy: From D-Glucosamine to Bioactive Lactones

The development of therapeutically relevant derivatives of 2-deoxy-D-glucono-1,5-lactone hinges on a robust and adaptable synthetic pathway. A highly effective and field-proven approach begins with the readily available monosaccharide, D-glucosamine. This multi-step synthesis is designed to introduce diverse functionalities while maintaining the core lactone structure essential for biological activity.

A particularly successful application of this strategy is the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, which have demonstrated potent inhibitory activity against key enzymes like human O-GlcNAcase (hOGA) and human lysosomal hexosaminidases (hHexA/B).[6][7][8]

The general synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for 2-deoxy-D-glucono-1,5-lactone derivatives.

Detailed Experimental Protocol: Synthesis of Sulfonylhydrazone Derivatives

This protocol outlines the key steps for synthesizing 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, a class of potent enzyme inhibitors.[6][7]

Step 1: Acetylation of D-Glucosamine

-

Rationale: Protection of the hydroxyl and amino groups is essential to prevent unwanted side reactions in subsequent steps. Acetylation is a standard and efficient method for this purpose.

-

Procedure: D-glucosamine hydrochloride is treated with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to yield N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine. The reaction is typically stirred at room temperature until completion, followed by standard workup and purification.

Step 2: Condensation with Arenesulfonylhydrazines

-

Rationale: This step introduces the variable aromatic moiety, which is critical for tuning the biological activity and selectivity of the final compound. The choice of arenesulfonylhydrazine determines the final "R" group.

-

Procedure: The protected glucosamine from Step 1 is dissolved in a suitable solvent like chloroform. An arenesulfonylhydrazine (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is refluxed until thin-layer chromatography (TLC) indicates the consumption of the starting material. The resulting intermediate hydrazone is then purified.

Step 3: Oxidation to the Glucono-1,5-lactone

-

Rationale: This is the key step where the pyranose ring is oxidized to the target lactone. Activated manganese dioxide (MnO₂) is a selective and effective oxidant for this transformation, specifically targeting the anomeric position.

-

Procedure: The intermediate hydrazone is dissolved in absolute chloroform, and activated MnO₂ is added in excess. The suspension is refluxed for several hours. The progress of the oxidation is monitored by TLC. Upon completion, the MnO₂ is filtered off, and the solvent is evaporated to yield the protected lactone.

Step 4: Deprotection

-

Rationale: The final step involves the removal of the O-acetyl protecting groups to expose the free hydroxyls, which are often important for interaction with the enzyme's active site.

-

Procedure: The protected lactone is dissolved in methanolic ammonia (NH₃/MeOH) and stirred at room temperature. The reaction is monitored by TLC until all starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the final 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone.[6]

Biological Activity and Therapeutic Relevance

Derivatives of 2-deoxy-D-glucono-1,5-lactone are potent inhibitors of glycoside hydrolases, enzymes that cleave glycosidic bonds. Two particularly important targets are human O-GlcNAcase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB).

-

hOGA Inhibition: hOGA is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This post-translational modification is crucial for cellular signaling. Inhibition of hOGA leads to hyper-O-GlcNAcylation, which has shown therapeutic promise in models of neurodegenerative diseases like Alzheimer's by preventing the hyperphosphorylation of tau protein.[6]

-

hHexB Inhibition: While structurally related to hOGA, non-specific inhibition of lysosomal hexosaminidases can lead to toxic side effects mimicking lysosomal storage disorders like Tay-Sachs disease.[6] Therefore, developing derivatives with high selectivity for hOGA over hHexB is a primary goal in drug design.

The mechanism of action for these derivatives is competitive inhibition, where the lactone mimics the transition state of the natural substrate, binding tightly to the enzyme's active site and blocking its function.

Caption: Mechanism of competitive enzyme inhibition by lactone derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold has yielded crucial insights into the structure-activity relationship (SAR). The primary point of variation in the sulfonylhydrazone series is the aromatic group attached to the sulfonyl moiety.

Evaluation of these compounds via enzyme kinetic methods reveals their inhibitory potency, typically expressed as the inhibition constant (Kᵢ).[6] Lower Kᵢ values indicate more potent inhibition.

| Compound ID | Aromatic Moiety (R-group) | hOGA Kᵢ (nM) | hHexB Kᵢ (nM) |

| 5a | Phenyl | 110 | 24 |

| 5b | 4-Methylphenyl | 210 | 43 |

| 5e | 4-Chlorophenyl | 28 | 11 |

| 5f | 1-Naphthyl | 27 | 6.8 |

| Data sourced from Kiss et al., 2022.[6] |

Key Insights from SAR Data:

-

Aromatic Substitution: The nature of the substituent on the phenyl ring significantly impacts potency. Electron-withdrawing groups (e.g., Chloro in 5e ) tend to increase inhibitory activity against both hOGA and hHexB compared to electron-donating groups (e.g., Methyl in 5b ).

-

Steric Bulk: Extending the aromatic system from a phenyl to a larger naphthyl group (5f ) results in the most potent inhibitor in the series for both enzymes.[6][7] This suggests the presence of a larger hydrophobic pocket in the enzyme's active site that can be exploited for stronger binding.

-

Selectivity: A significant challenge remains in achieving selectivity. In this series, the compounds generally inhibit hHexB more potently than hOGA.[6] Future work would involve modifying the linker between the lactone and the aromatic ring to better exploit structural differences between the two enzymes.

Protocol: Enzyme Inhibition Assay

This protocol provides a standardized method for determining the Kᵢ values of test compounds against hOGA and hHexB.[8]

Materials:

-

Recombinant human OGA (hOGA) and human Hexosaminidase B (hHexB).[8]

-

Fluorogenic substrate for hOGA: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[8]

-

Chromogenic substrate for hHexB: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[8]

-

Test compounds (lactone derivatives) dissolved in DMSO.

-

Assay buffer (e.g., sodium phosphate buffer with BSA).

-

Microplate reader (fluorometer and spectrophotometer).

Procedure:

-

Enzyme Preparation: Prepare working solutions of hOGA and hHexB in the assay buffer.

-

Inhibitor Preparation: Perform serial dilutions of the test compounds to generate a range of concentrations.

-

Assay for hOGA:

-

In a 96-well plate, add assay buffer, varying concentrations of the inhibitor, and the hOGA enzyme solution.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the 4-MU-GlcNAc substrate.

-

Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

-

-

Assay for hHexB:

-

Follow a similar procedure as for hOGA, using the hHexB enzyme and the pNP-GlcNAc substrate.

-

Stop the reaction after a set time with a high-pH stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the resulting p-nitrophenolate at 405 nm.

-

-

Data Analysis:

-

For competitive inhibitors, determine Kᵢ values by performing the assay at multiple substrate and inhibitor concentrations and analyzing the data using Dixon plots or nonlinear regression analysis with appropriate kinetic models.[8]

-

Conclusion and Future Directions

2-Deoxy-D-glucono-1,5-lactone and its derivatives are a promising class of compounds for the development of novel therapeutics. The synthetic pathways are well-established, allowing for the systematic exploration of chemical space to optimize potency and selectivity. The sulfonylhydrazone series demonstrates potent, low-nanomolar inhibition of critical glycoside hydrolases, providing a solid foundation for lead optimization.[6][7]

Future research will focus on enhancing selectivity for hOGA over related enzymes to minimize off-target effects. This will involve advanced computational modeling to understand the binding modes of these inhibitors and guide the design of new analogs with improved pharmacological profiles.[6] As our understanding of the roles of glycoside hydrolases in disease continues to grow, the therapeutic applications for these versatile glycomimetic inhibitors will undoubtedly expand.

References

-

Kepp, O., et al. (2021). 2-Deoxy-D-glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. Available at: [Link]

-

Sharma, U., & Singh, P. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

-

Singh, B., et al. (2022). A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Glucono-δ-lactone. Wikipedia. Available at: [Link]

-

Various Authors. (2021). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. PubMed Central. Available at: [Link]

-

Kepp, O., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PubMed. Available at: [Link]

-

Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. Available at: [Link]

-

Kepp, O., et al. (2019). (PDF) 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. ResearchGate. Available at: [Link]

-

Singh, B., et al. (2022). A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials. Journal of Medicinal Chemistry. Available at: [Link]

-

Kepp, O., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbcp.com [ijbcp.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

Introduction & Significance

The molecule 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is a critical intermediate in the synthesis of potent glycosidase inhibitors, most notably PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate). This lactone serves as a transition-state analogue for

Synthesizing this lactone requires precise control over stereochemistry and oxidation states. The lactone functionality is electrophilic and sensitive to hydrolysis; therefore, the protocol below emphasizes the Albright-Goldman oxidation , a mild procedure utilizing DMSO and acetic anhydride, which minimizes side reactions common with metal-based oxidants.

Key Mechanistic Insight

The synthesis hinges on the equilibrium between the hemiacetal (lactol) and the lactone. By trapping the oxidized form using non-aqueous conditions (DMSO/Ac

Strategic Workflow

The synthesis follows a linear 4-step strategy starting from commercially available N-acetylglucosamine (GlcNAc).

Figure 1: Synthetic pathway from GlcNAc to the target gluconolactone.[1]

Experimental Protocols

Stage 1: Preparation of the Hemiacetal Precursor

Pre-requisite: The starting material for the critical oxidation step is 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose (the lactol). This is typically generated by hydrolyzing the methyl glycoside.

Protocol: Hydrolysis of Methyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-

-D-glucopyranoside

-

Dissolution: Dissolve the benzylated methyl glycoside (1.0 eq) in Glacial Acetic Acid (approx. 10 mL per gram of substrate).

-

Acidification: Add 2N HCl (approx. 30% v/v relative to AcOH).

-

Reaction: Heat the mixture to 85°C for 3–5 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2] The starting material (high R

) should disappear, replaced by the lower R

-

-

Workup:

-

Cool to room temperature.

-

Dilute with cold water and extract with Dichloromethane (DCM) (3x).

-

Wash organic layers with saturated NaHCO

(carefully, gas evolution) until neutral pH. -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Yield Expectations: 75–85%.

-

Appearance: White amorphous solid or foam.

-

Stage 2: Albright-Goldman Oxidation (Critical Step)

This step converts the hemiacetal (lactol) to the glucono-1,5-lactone.

Safety Note: The reaction of DMSO and Acetic Anhydride is exothermic. Perform in a fume hood.

Reagents Table

| Reagent | Equivalents | Role |

| Benzylated Lactol | 1.0 eq | Substrate |

| DMSO (Anhydrous) | Solvent (0.5 M) | Oxidant/Solvent |

| Acetic Anhydride | 10.0 eq | Activator |

| DCM | Extraction | Workup Solvent |

Detailed Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve the Benzylated Lactol (from Stage 1) in anhydrous DMSO. Ensure complete dissolution.

-

Activation: Add Acetic Anhydride (Ac

O) dropwise at room temperature.-

Note: No external heating is required; the reaction is self-promoting.

-

-

Incubation: Stir the mixture at room temperature (20–25°C) for 12–18 hours .

-

Quenching: Pour the reaction mixture into ice-cold water (5x volume of DMSO used). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

-

Extraction:

-

Extract the aqueous mixture with DCM (3x).

-

Critical Wash: Wash the combined organic layers with water (3x) to remove residual DMSO.

-

Wash with saturated NaHCO

and Brine.

-

-

Isolation: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure.-

Caution: Do not heat the water bath above 40°C during concentration; the lactone is heat-sensitive.

-

-

Purification: The product is often pure enough for subsequent steps. If necessary, rapid filtration through a short pad of silica gel (eluting with Et

O) is preferred over lengthy column chromatography.

Characterization & Validation

To ensure the integrity of the synthesized lactone, compare spectral data against the following benchmarks.

| Parameter | Expected Observation | Mechanistic Reason |

| TLC | Higher R | Loss of H-bond donating -OH group. |

| IR Spectroscopy | Strong band ~1750–1760 cm | Characteristic C=O stretch of |

| Disappearance of Anomeric H | The C1 proton (usually | |

| Signal at ~168–170 ppm | Carbonyl carbon (C1) of the lactone.[2] |

Stability & Storage[5]

-

Hydrolysis Risk: The lactone ring is susceptible to opening by atmospheric moisture.

-

Storage Protocol: Store under Argon at -20°C. If used for PUGNAc synthesis, immediate usage in the subsequent condensation step is recommended.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydrolysis of Methyl Glycoside | Ensure Stage 1 reflux time is sufficient; check pH is acidic enough. |

| Product Decomposition | Silica Gel Acidity | Use neutralized silica (pre-wash with 1% Et |

| Residual DMSO | Inefficient Workup | Increase the number of water washes during the extraction phase. |

References

-

Original PUGNAc Synthesis: Horsch, M., Hoesch, L., & Vasella, A. (1990). N-Acetylglucosaminono-1,5-lactone oxime and the corresponding hydroximolactone. Helvetica Chimica Acta, 73(6), 1429–1457.

-

Albright-Goldman Oxidation Review: Albright, J. D., & Goldman, L. (1965).[4] Dimethyl sulfoxide-acid anhydride mixtures.[4][5] New reagents for oxidation of alcohols. Journal of the American Chemical Society, 87(18), 4214–4216.

-

General Lactone Synthesis Context: Corey, E. J., & Nicolaou, K. C. (1974). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616.

Sources

- 1. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. scribd.com [scribd.com]

- 5. Dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, dimethylthexylsilyl 3,4,6-tri-O-benzyl-β-d-mannopyranosyl-(1→4)-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, and dimethylthexylsilyl 2-O-(benzylsulfonyl)-3,4,6-tri-O-benzyl-β-d-mannopyranosyl-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside: synthesis of authentic samples - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone in enzyme inhibition studies

A Technical Guide on the Utility of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone and its Derivatives in Enzyme Inhibition Studies

Introduction: The Significance of O-GlcNAcase Inhibition

The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous regulatory mechanism in cellular physiology.[1] This process, akin to phosphorylation, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which attaches the O-GlcNAc moiety to serine and threonine residues, and O-GlcNAcase (OGA), which removes it.[1][2] The balance of O-GlcNAcylation is critical for a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1] Consequently, dysregulation of this process has been implicated in the pathophysiology of several major human diseases, including neurodegenerative disorders like Alzheimer's disease, as well as diabetes and various cancers.[3][4][5]

The inhibition of OGA has emerged as a promising therapeutic strategy to elevate global O-GlcNAcylation levels and counteract the detrimental effects of its dysregulation.[6] For instance, in the context of Alzheimer's disease, increased O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[1] This has spurred significant interest in the development of potent and selective OGA inhibitors for both research and therapeutic purposes.

This technical guide focuses on 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, a key synthetic intermediate in the generation of a class of potent OGA inhibitors. While the benzylated form itself is not typically the final active inhibitor, it serves as a crucial precursor to deprotected glucono-1,5-lactone derivatives that exhibit significant inhibitory activity. This guide will delve into the mechanistic rationale behind this class of inhibitors, provide detailed protocols for their use in enzyme inhibition assays, and discuss their applications in studying the role of O-GlcNAcylation in disease.

Mechanism of Action: Targeting the O-GlcNAcase Active Site

The core structure of 2-acetamido-2-deoxy-D-glucono-1,5-lactone mimics the oxazolinium ion transition state of the OGA-catalyzed reaction, making it a competitive inhibitor. The lactone ring is a stable analog of the transiently formed oxazoline intermediate during the hydrolysis of O-GlcNAc from proteins. By binding tightly to the OGA active site, these inhibitors prevent the enzyme from processing its natural substrates.

The benzyl groups in 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone serve as protecting groups during chemical synthesis. These bulky, hydrophobic groups generally need to be removed to allow the inhibitor to fit optimally into the hydrophilic active site of OGA. The final, deprotected compounds, such as 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives (e.g., sulfonylhydrazones and semicarbazones), are the active species that exhibit potent, often nanomolar, inhibition of OGA.[7]

A critical aspect of OGA inhibitor development is selectivity. OGA shares mechanistic similarities with other hexosaminidases, particularly the lysosomal enzymes HexA and HexB.[7] Non-selective inhibition of these enzymes can lead to off-target effects and potential toxicity. Therefore, medicinal chemistry efforts have focused on modifying the glucono-1,5-lactone scaffold to enhance selectivity for OGA.

Protocols for In Vitro O-GlcNAcase Inhibition Assays

The following protocols describe a standard in vitro assay to determine the inhibitory potency of compounds derived from 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone.

Debenzylation of the Precursor Compound

Causality: The benzyl protecting groups must be removed to generate the active inhibitor. This is typically achieved through catalytic hydrogenation.

Materials:

-

2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the benzylated compound in a suitable solvent (e.g., MeOH or EtOH).

-

Add a catalytic amount of Pd/C (typically 10% by weight of the starting material).

-

Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected inhibitor.

-

Purify the product as necessary (e.g., by column chromatography).

Fluorogenic OGA Inhibition Assay

Causality: This assay measures the enzymatic activity of OGA by detecting the fluorescence of a product generated from a non-fluorescent substrate. A decrease in fluorescence in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant human OGA (hOGA)

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide - 4-MUG)

-

Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

Deprotected inhibitor stock solution (in DMSO or assay buffer)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the deprotected inhibitor in assay buffer.

-

In a 96-well plate, add a fixed amount of hOGA to each well.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (4-MUG) to each well.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for 4-methylumbelliferone).

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Notes: Investigating Disease Mechanisms

Derivatives of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone are valuable tools for elucidating the role of O-GlcNAcylation in various disease models.

Neurodegenerative Diseases

-

Rationale: Aberrant tau phosphorylation is a hallmark of Alzheimer's disease.[1] Increasing O-GlcNAcylation through OGA inhibition can reduce tau pathology.[1]

-

Application:

-

Treat neuronal cell cultures with the deprotected inhibitor to assess its effect on tau phosphorylation at specific sites.

-

Utilize in vivo models of tauopathy (e.g., transgenic mice) to evaluate the inhibitor's ability to rescue cognitive deficits and reduce neurofibrillary tangle formation.

-

Investigate the interplay between O-GlcNAcylation and other neurodegenerative pathways, such as autophagy and proteasomal degradation.

-

Diabetes and Metabolic Syndrome

-

Rationale: O-GlcNAcylation is a key regulator of insulin signaling and glucose metabolism. Dysregulation of O-GlcNAc levels is implicated in insulin resistance.[8]

-

Application:

-

Use adipocyte or myocyte cell lines to study the effect of OGA inhibition on glucose uptake and insulin signaling pathways (e.g., Akt phosphorylation).

-

Administer the inhibitor to animal models of diabetes to assess its impact on blood glucose levels, insulin sensitivity, and diabetic complications.

-

Cancer Biology

-

Rationale: O-GlcNAcylation is often elevated in cancer cells and contributes to hallmarks of cancer such as increased proliferation, metastasis, and metabolic reprogramming.[4]

-

Application:

-

Treat various cancer cell lines with the inhibitor to determine its effect on cell viability, proliferation, and invasion.

-

Investigate the role of O-GlcNAcylation in specific cancer-related signaling pathways (e.g., NF-κB, c-Myc).

-

Explore the potential of OGA inhibitors as standalone or adjuvant cancer therapeutics in preclinical cancer models.

-

Quantitative Data Summary